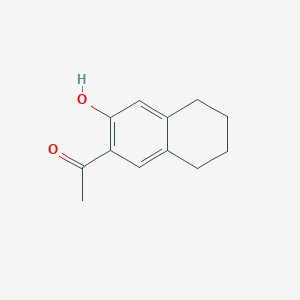

1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-8(13)11-6-9-4-2-3-5-10(9)7-12(11)14/h6-7,14H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNZONKXKXBWZDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C2CCCCC2=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449213 | |

| Record name | 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40420-05-1 | |

| Record name | 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Chemical Properties of 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone, a tetralone derivative, serves as a significant scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological activities. The document details the physicochemical characteristics of the compound and outlines experimental protocols for its synthesis and for the evaluation of its potential anticancer and anti-inflammatory effects. This guide is intended to be a valuable resource for researchers and professionals involved in the fields of chemical synthesis and drug discovery.

Chemical Properties

This compound is an organic compound featuring a tetrahydronaphthalene core substituted with a hydroxyl and an acetyl group.[1]

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₂ | [1] |

| Molecular Weight | 190.24 g/mol | [1] |

| Appearance | - | Data not available |

| Melting Point | - | Data not available |

| Boiling Point | - | Data not available |

| Solubility | - | Data not available |

Spectroscopic Data

Detailed spectroscopic data for the precise characterization of this compound is not explicitly available in the public domain. Researchers synthesizing this compound would need to perform standard spectroscopic analyses such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for structural confirmation.

Synthesis

The synthesis of this compound can be achieved through various synthetic routes, often involving multi-step processes starting from naphthalene derivatives.[1] A common and effective method for introducing an acetyl group onto a phenol, which is a key structural feature of the target molecule, is the Fries rearrangement of the corresponding phenolic ester.

Proposed Synthetic Pathway: Fries Rearrangement

A plausible synthetic route involves the Fries rearrangement of 3-acetoxy-5,6,7,8-tetrahydronaphthalene. This reaction is catalyzed by a Lewis acid, such as aluminum chloride, and typically involves the migration of the acyl group from the phenolic ester to the aromatic ring.[2][3][4][5] The reaction can yield ortho and para isomers, and the reaction conditions, such as temperature and solvent, can be optimized to favor the desired product.[2][5]

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Fries Rearrangement (General)

The following is a general protocol for a Fries rearrangement, which would need to be optimized for the specific synthesis of this compound.

-

Preparation of the Phenolic Ester:

-

Dissolve 3-hydroxy-5,6,7,8-tetrahydronaphthalene in a suitable solvent such as pyridine or a mixture of an inert solvent and a base.

-

Add acetic anhydride dropwise to the solution at a controlled temperature (e.g., 0 °C).

-

Allow the reaction to proceed until completion, monitoring by Thin Layer Chromatography (TLC).

-

Work up the reaction mixture to isolate and purify the 3-acetoxy-5,6,7,8-tetrahydronaphthalene intermediate.

-

-

Fries Rearrangement:

-

To a solution of the purified 3-acetoxy-5,6,7,8-tetrahydronaphthalene in an appropriate solvent (e.g., nitrobenzene or carbon disulfide), add a Lewis acid catalyst such as anhydrous aluminum chloride in portions.[4]

-

Heat the reaction mixture to a specific temperature to favor the formation of the desired ortho-hydroxy ketone. Higher temperatures generally favor the ortho product.[5]

-

Monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture and carefully hydrolyze it by adding ice and hydrochloric acid.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

-

Biological Activity

Derivatives of this compound have shown potential as both anticancer and anti-inflammatory agents.[1]

Anticancer Properties

Several studies have reported the cytotoxic effects of tetralone derivatives against various cancer cell lines.[1] The mechanism of action is often associated with the induction of apoptosis.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media and conditions.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically dissolved in DMSO and then diluted in culture medium). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (usually around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for assessing in vitro anticancer activity.

Anti-inflammatory Activity

Compounds derived from the tetralone scaffold have also been investigated for their anti-inflammatory properties.[1]

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Cell Seeding: Seed the cells in 96-well plates and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for a short period (e.g., 1 hour).

-

LPS Stimulation: Stimulate the cells with LPS (a component of the outer membrane of Gram-negative bacteria) to induce an inflammatory response and NO production. Include a negative control (no LPS) and a positive control (LPS alone).

-

Incubation: Incubate the plates for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

-

Data Analysis: Compare the nitrite levels in the treated wells to the positive control to determine the percentage of NO inhibition.

Caption: Potential mechanism of anti-inflammatory action.

Conclusion

This compound represents a valuable chemical entity with a promising pharmacological profile. While its derivatives have demonstrated notable anticancer and anti-inflammatory activities, further research is required to fully elucidate the properties and therapeutic potential of the parent compound. This guide provides a foundational framework for researchers to synthesize, characterize, and evaluate this interesting molecule. The provided protocols offer a starting point for the systematic investigation of its biological effects, which may lead to the development of novel therapeutic agents.

References

- 1. Buy this compound | 40420-05-1 [smolecule.com]

- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 3. Fries Rearrangement [organic-chemistry.org]

- 4. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 5. byjus.com [byjus.com]

A Technical Guide to the Physical Properties of 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known physical properties of the organic compound 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone. Due to the limited availability of specific experimental data in publicly accessible literature, this document also furnishes detailed, standard experimental protocols for the determination of key physical properties including melting point, boiling point, and solubility. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development who are working with this compound or structurally similar molecules.

Introduction

This compound is an organic compound featuring a tetrahydronaphthalene core structure, which is of significant interest in medicinal chemistry. Its derivatives have been investigated for potential biological activities, including anticancer and anti-inflammatory properties.[1] A thorough understanding of the physical properties of this core molecule is essential for its synthesis, purification, formulation, and further development into potential therapeutic agents.

Molecular and Known Physical Properties

The fundamental molecular properties of this compound have been established. However, experimentally determined macroscopic physical properties such as melting point, boiling point, and specific solubility values are not widely reported.

Table 1: Molecular and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₂ | [1] |

| Molecular Weight | 190.24 g/mol | [1] |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Not reported | - |

Experimental Protocols for Physical Property Determination

Given the absence of reported values, the following sections detail standard laboratory procedures for determining the melting point, boiling point, and solubility of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound, while impurities tend to broaden and depress the melting range.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a thermometer or an electronic temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample and the thermometer.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is reported as the melting point.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for purification (e.g., recrystallization), extraction, and formulation. A qualitative assessment can be performed to classify the compound's solubility.

Methodology: Qualitative Solubility Testing

-

Sample Preparation: A small, measured amount of the solute (e.g., 10 mg) is placed in a test tube.

-

Solvent Addition: A small volume of the solvent (e.g., 0.5 mL) is added to the test tube.

-

Observation: The mixture is agitated and observed to see if the solid dissolves completely. If it does not, the mixture can be gently warmed to assess temperature effects on solubility.

-

Classification: The compound is classified as soluble, partially soluble, or insoluble in the tested solvent. This process is repeated with a range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

Logical Flow for Qualitative Solubility Assessment

Caption: Decision process for qualitative solubility testing.

Conclusion

References

In-Depth Technical Guide: 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and available data for the organic compound 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone. This document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development.

Molecular Structure and Chemical Data

This compound is a bicyclic aromatic ketone with a molecular formula of C₁₂H₁₄O₂.[1] The structure consists of a tetralin (5,6,7,8-tetrahydronaphthalene) core functionalized with a hydroxyl (-OH) group at the C3 position and an acetyl (-C(O)CH₃) group at the C2 position of the aromatic ring.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₂ | [1] |

| Molecular Weight | 190.24 g/mol | [1] |

| Canonical SMILES | CC(=O)C1=C(C=C2CCCC2=C1)O | Inferred from Name |

| InChIKey | Inferred from Structure | Inferred from Structure |

| CAS Number | Not definitively found in searches | N/A |

Note: Definitive Canonical SMILES, InChIKey, and CAS Number were not located in public databases during the literature search. The provided SMILES string is a representation based on the IUPAC name.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Experimental Data

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Peaks |

| ¹H NMR | Aromatic protons, aliphatic protons of the tetralin ring, a methyl singlet for the acetyl group, and a hydroxyl proton. |

| ¹³C NMR | Carbonyl carbon, aromatic carbons (some shifted upfield due to the hydroxyl group), aliphatic carbons, and a methyl carbon. |

| IR Spectroscopy | O-H stretch (broad), C=O stretch (ketone), C-O stretch (phenol), aromatic C-H and C=C stretches, and aliphatic C-H stretches. |

| Mass Spectrometry | Molecular ion peak (M+) corresponding to the molecular weight of 190.24 g/mol . |

Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound could not be located in the surveyed literature. However, a plausible synthetic route can be proposed based on established organic chemistry reactions, such as the Fries rearrangement of an appropriate phenolic ester.

Proposed Synthetic Workflow: Fries Rearrangement

The Fries rearrangement is a standard method for the synthesis of hydroxyaryl ketones from phenolic esters. This approach would involve the rearrangement of 2-acetoxy-5,6,7,8-tetrahydronaphthalene.

Caption: A logical workflow for the proposed synthesis of the target compound.

Detailed Hypothetical Protocol:

-

Acetylation of 2-Tetralol: 2-Hydroxy-5,6,7,8-tetrahydronaphthalene (2-tetralol) would be acetylated using an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine or triethylamine) to yield 2-acetoxy-5,6,7,8-tetrahydronaphthalene.

-

Fries Rearrangement: The resulting ester would then be subjected to a Fries rearrangement. This typically involves heating the ester with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a suitable solvent. The reaction promotes the migration of the acetyl group from the phenolic oxygen to an ortho position on the aromatic ring.

-

Workup and Purification: The reaction mixture would be quenched with acid and extracted with an organic solvent. The crude product would then be purified using techniques such as column chromatography to isolate the desired this compound.

Biological Activity and Potential Signaling Pathways

While specific studies on this compound are limited, preliminary research on its derivatives suggests potential biological activities.[1]

-

Anticancer Properties: Certain derivatives have demonstrated cytotoxic effects against cancer cell lines.[1]

-

Anti-inflammatory Activity: Compounds with this structural motif may possess anti-inflammatory properties.[1]

Given the anti-inflammatory potential, a possible mechanism of action could involve the modulation of key inflammatory signaling pathways.

Hypothetical Signaling Pathway Involvement

Caption: A potential mechanism of anti-inflammatory action for the target compound.

Conclusion

This compound is a compound of interest for its potential applications in medicinal chemistry, particularly in the development of anticancer and anti-inflammatory agents. While detailed experimental data and established synthetic protocols are not widely available in public literature, this guide provides a foundational understanding of its structure and a plausible route for its synthesis. Further research is warranted to fully characterize this molecule and explore its therapeutic potential. Researchers are encouraged to perform experimental validation of the properties and synthetic methods outlined in this document.

References

An In-Depth Technical Guide to 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of tetralone derivatives. The information compiled herein is based on available scientific literature and chemical databases.

Chemical Identity and Properties

The IUPAC name for the compound is This compound . It is an organic compound featuring a tetralone core structure, which is a bicyclic aromatic ketone.[1]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₂ | [1] |

| Molecular Weight | 190.24 g/mol | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a plausible and common method for its preparation is through the Friedel-Crafts acylation of a suitable precursor.[1]

A general synthetic approach would involve the acylation of 3-hydroxy-5,6,7,8-tetrahydronaphthalene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride.

Hypothetical Synthesis Workflow:

Figure 1: Hypothetical Friedel-Crafts acylation for the synthesis of the target compound.

Experimental Protocol (General Procedure for Friedel-Crafts Acylation):

Note: This is a generalized protocol and would require optimization for the specific synthesis of this compound.

-

Preparation: To a cooled (0-5 °C) solution of 3-hydroxy-5,6,7,8-tetrahydronaphthalene in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene), add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise while stirring.

-

Acylation: Add the acetylating agent (acetyl chloride or acetic anhydride) dropwise to the reaction mixture, maintaining the low temperature.

-

Reaction: Allow the reaction to stir at a controlled temperature for a specified time until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization

No experimental spectroscopic data (NMR, Mass Spectrometry) for this compound has been found in the reviewed literature. For a definitive structural confirmation, the following analyses would be required:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of protons and their connectivity.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the number and types of carbon atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the functional groups present (e.g., hydroxyl, carbonyl, aromatic C-H).

Biological Activity and Potential Applications

Derivatives of the tetralone scaffold have shown promise in various therapeutic areas, suggesting that this compound may also possess interesting biological activities.

Anti-inflammatory Activity

Some tetralone derivatives have been identified as inhibitors of macrophage migration inhibitory factor (MIF) tautomerase activity.[2][3] MIF is a pro-inflammatory cytokine involved in various inflammatory diseases. By inhibiting MIF, these compounds can reduce the activation of macrophages and the production of pro-inflammatory mediators.

Potential Anti-inflammatory Signaling Pathway:

Figure 2: Potential mechanism of anti-inflammatory action via MIF inhibition.

Anticancer Activity

Certain derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines.[1] The proposed mechanisms for related compounds include the inhibition of tubulin polymerization and the induction of apoptosis.

Potential Anticancer Mechanisms:

-

Tubulin Polymerization Inhibition: Disruption of microtubule dynamics can lead to cell cycle arrest in the G2/M phase and ultimately apoptosis.

-

Apoptosis Induction: Activation of apoptotic pathways, potentially through the modulation of Bcl-2 family proteins and activation of caspases.

Logical Relationship of Potential Anticancer Effects:

Figure 3: Potential pathways leading to anticancer activity.

Future Directions

The preliminary information on this compound and its derivatives suggests a promising scaffold for the development of novel therapeutic agents. Future research should focus on:

-

Optimized Synthesis: Development of a detailed and optimized synthetic protocol.

-

Full Characterization: Comprehensive spectroscopic and physical characterization of the pure compound.

-

In-depth Biological Evaluation: Systematic in vitro and in vivo studies to elucidate the specific mechanisms of its anti-inflammatory and anticancer activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to identify key structural features for enhanced potency and selectivity.

Conclusion

This compound represents a molecule of interest for medicinal chemistry and drug discovery. Although detailed experimental data is currently limited, its structural features and the known activities of related compounds warrant further investigation into its therapeutic potential. This technical guide serves as a foundational resource to stimulate and guide future research in this area.

References

- 1. Buy this compound | 40420-05-1 [smolecule.com]

- 2. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral and Synthetic Profile of Hydroxytetralone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data

The following tables summarize the key spectral data for 2-Acetyl-7-hydroxy-1,2,3,4-tetrahydronaphthalene, a structurally related isomer of the target compound. This data is essential for the identification and characterization of this class of compounds.

Table 1: ¹H NMR Spectral Data of 2-Acetyl-7-hydroxy-1,2,3,4-tetrahydronaphthalene

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 16.38 | s | - | 1H | OH |

| 7.55 | dd | 1.04, 8 | 1H | ArH at C-8 |

| 7.24 | t | 8 | 1H | ArH at C-7 |

| 6.95 | dd | 8, 1 | 1H | ArH at C-6 |

| 3.82 | s | - | 3H | OMe (of precursor) |

| 2.83 | t | 7 | 2H | CH₂ at C-4 |

| 2.55 | t | 7 | 2H | CH₂ at C-3 |

| 2.20 | s | - | 3H | COMe |

Note: The assignments are based on the precursor 2-Acetyl-5-methoxy-1-hydroxy-3,4-dihydronaphthalene as detailed in the cited literature. The final hydroxylated product's NMR is stated to match the reported data.[1]

Table 2: ¹³C NMR Spectral Data of 2-Acetyl-5-methoxy-1-hydroxy-3,4-dihydronaphthalene (Precursor) [1]

| Chemical Shift (δ) ppm | Assignment |

| 193 | C-12 (C=O of acetyl) |

| 176 | C-1 (C=O of tetralone) |

| 155 | C-5 |

| 132 | C-9 |

| 129 | C-10 |

| 126 | C-7 |

| 118 | C-8 |

| 113 | C-2 |

| 105 | C-6 |

| 55 | C-11 (OMe) |

| 23 | C-3 |

| 22 | C-4 |

| 20 | C-13 (Me of acetyl) |

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data [1]

| Spectroscopic Technique | Key Peaks/Fragments |

| IR (ν_max, cm⁻¹) | 1672 (C=O), 1582 (C=C) |

| MS (m/z) | 218 (M⁺, 100%), 203 (M⁺ - Me), 175 (M⁺ - MeCO) |

Experimental Protocols

The synthesis of 2-Acetyl-7-hydroxy-1,2,3,4-tetrahydronaphthalene is achieved through a multi-step process starting from 5-methoxy-1-tetralone. The key steps include acylation, hydrogenation, oxidation, and demethylation.

Synthesis of 2-Acetyl-5-methoxy-1-hydroxy-3,4-dihydronaphthalene

To a solution of 5-methoxy-1-tetralone (11.4 mmol) in a mixture of benzene (46.3 mL), ethyl acetate (11.6 mL), and dimethylsulfoxide (11.6 mL) warmed to 50°C, a solution of sodium methoxide (from 1.01 g Na in 3 mL methanol) is added. This acylation reaction yields the C-acetyl enol intermediate.[1]

Hydrogenation to 2-Hydroxymethyl-5-methoxy-1,2,3,4-tetrahydronaphthalene

A solution of the acylated product (5.6 mmol) in ethanol (40 mL) and acetic acid (15 mL) is hydrogenated in the presence of PtO₂ (0.71 mmol) under atmospheric pressure of hydrogen for 6 hours. After evaporation of the solvent, the resulting oil is dissolved in dichloromethane, washed with sodium bicarbonate solution and brine, dried, and evaporated. The product is then purified by column chromatography.[1]

Oxidation to 2-Acetyl-5-methoxy-1,2,3,4-tetrahydronaphthalene

The alcohol from the previous step is oxidized using a Sarett reagent (CrO₃ in pyridine) to yield the corresponding ketone.[1]

Demethylation to 2-Acetyl-7-hydroxy-1,2,3,4-tetrahydronaphthalene

To a solution of the methoxy-ketone (1.5 mmol) in dichloromethane (3 mL) cooled to -10°C, boron tribromide (1.7 mL of 1M solution in dichloromethane) is added. The mixture is stirred for 30 minutes at -10°C and then for 30 minutes at room temperature. The reaction is quenched with water, and the product is extracted with chloroform. The organic layer is washed with brine and evaporated. The final product is purified by column chromatography.[1]

Proposed Synthesis of 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone

A plausible route to the target molecule, this compound, could be achieved through a Fries rearrangement of 2-naphthyl acetate followed by hydrogenation.

Fries Rearrangement of 2-Naphthyl Acetate

The Fries rearrangement of 2-naphthyl acetate can be catalyzed by a Lewis acid such as aluminum chloride (AlCl₃) in a suitable solvent like nitrobenzene. The reaction involves heating the mixture to promote the migration of the acetyl group to the aromatic ring, primarily yielding 1-acetyl-2-naphthol.[2] A photo-Fries rearrangement offers a catalyst-free alternative using UV light.[2][3]

Hydrogenation of 1-Acetyl-2-naphthol

The subsequent hydrogenation of the aromatic ring of 1-acetyl-2-naphthol would lead to the desired this compound. This can be achieved using a catalyst such as Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere.

Visualizations

The following diagrams illustrate the synthetic pathways described.

Caption: Synthetic pathway for 2-Acetyl-7-hydroxy-1,2,3,4-tetrahydronaphthalene.

Caption: Proposed synthetic route for the target compound.

References

Potential Biological Activity of 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential biological activities of the compound 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone. While direct experimental data on this specific molecule is limited in publicly available literature, its structural similarity to other biologically active tetralone and tetrahydronaphthalene derivatives suggests promising avenues for investigation, particularly in the realms of oncology and inflammatory diseases. This document synthesizes the available information on related compounds to infer potential therapeutic applications, outlines relevant experimental protocols for future studies, and visualizes potential mechanisms of action.

Introduction

This compound belongs to the tetralone class of organic compounds, which are characterized by a fused bicyclic aromatic-alicyclic ring system with a ketone functional group. The presence of a hydroxyl group and an acetyl group on the tetrahydronaphthalene scaffold provides multiple sites for chemical modification and interaction with biological targets. The tetralone core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological properties. This guide aims to provide a comprehensive overview of the potential biological activities of this compound based on the activities of its close analogs.

Potential Biological Activities

Based on the biological profiles of structurally similar compounds, this compound is hypothesized to possess anticancer and anti-inflammatory properties.

Anticancer Activity

Derivatives of the closely related compound, 2-acetyl-5,6,7,8-tetrahydronaphthalene, have been synthesized and evaluated for their tumor-inhibitory effects. These studies provide a strong rationale for investigating the anticancer potential of this compound.

For instance, pyridine derivatives incorporating a tetrahydronaphthalene scaffold have demonstrated cytotoxic activity against human colon carcinoma (HCT116) and breast cancer (MCF-7) cell lines. Furthermore, pyrazolopyridine derivatives of 2-acetyl-5,6,7,8-tetrahydronaphthalene have shown promising potency against liver cancer cells (HepG-2).[1][2]

Table 1: Cytotoxicity Data for Structurally Related Tetrahydronaphthalene Derivatives

| Compound Class | Cell Line | Activity | Reference |

| Pyridine Derivatives | HCT116, MCF-7 | Potent Cytotoxicity | [1] |

| Pyrazolopyridine Derivatives | HepG-2 | Promising Potency | [1][2] |

Anti-inflammatory Activity

The tetralone and tetrahydronaphthalene scaffolds are also present in compounds with known anti-inflammatory properties. For example, certain 5,6,7,8-tetrahydroquinoline derivatives have been shown to possess in vivo anti-inflammatory activity.[3][4] While the direct anti-inflammatory effects of this compound have not been reported, its core structure suggests that it may modulate inflammatory pathways.

Experimental Protocols

To validate the hypothesized biological activities of this compound, the following experimental protocols, adapted from studies on related compounds, are recommended.

Synthesis of this compound

A potential synthetic route can be envisioned starting from a suitable tetralone precursor, followed by functional group manipulations to introduce the hydroxyl and acetyl groups at the desired positions.

Caption: Hypothetical synthesis workflow for the target compound.

In Vitro Cytotoxicity Assays

Human cancer cell lines such as HCT116 (colon), MCF-7 (breast), and HepG2 (liver) should be cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Seed cells in 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) value.

Caption: Standard workflow for an in vitro MTT cytotoxicity assay.

In Vitro Anti-inflammatory Assays

RAW 264.7 macrophage cells are a suitable model for in vitro inflammation studies. They should be cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Seed RAW 264.7 cells in a 96-well plate.

-

Pre-treat the cells with different concentrations of the test compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation.

-

Measure the nitrite concentration in the culture supernatant using the Griess reagent.

-

The absorbance is measured at 540 nm.

Potential Signaling Pathways

While the precise molecular targets of this compound are unknown, the activities of related compounds suggest potential interactions with key signaling pathways involved in cancer and inflammation.

Caption: Potential signaling pathways modulated by the compound.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the biological activities of its structural analogs, this compound warrants further investigation for its potential anticancer and anti-inflammatory properties. Future research should focus on:

-

Chemical Synthesis and Characterization: Development of an efficient and scalable synthetic route to obtain pure this compound.

-

In Vitro Biological Evaluation: Comprehensive screening against a panel of cancer cell lines and in various in vitro inflammation models to determine its efficacy and potency (IC50 values).

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which the compound exerts its biological effects.

-

In Vivo Studies: Evaluation of the compound's efficacy and safety in relevant animal models of cancer and inflammation.

The exploration of this and related tetralone derivatives could lead to the discovery of new and effective treatments for cancer and inflammatory diseases.

References

- 1. ptfarm.pl [ptfarm.pl]

- 2. Synthesis, tumor inhibitory and antioxidant activity of new polyfunctionally 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives containing pyridine, thioxopyridine and pyrazolopyridine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone oxime | C12H15NO | CID 9561325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone, a tetralone derivative, is a molecule of significant interest in medicinal chemistry. Its structural motif is a key component in a variety of biologically active compounds. This technical guide provides a comprehensive overview of its synthesis, spectral characterization, and known biological activities, with a focus on its potential as a scaffold for drug discovery. Detailed experimental protocols and a summary of key quantitative data are presented to facilitate further research and development.

Chemical Properties and Characterization

This compound is an organic compound with the molecular formula C₁₂H₁₄O₂ and a molecular weight of approximately 190.24 g/mol .[1] The structure consists of a tetrahydronaphthalene core functionalized with a hydroxyl group at the C3 position and an acetyl group at the C2 position.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₂ | [1] |

| Molecular Weight | 190.24 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | CC(=O)C1=C(C2=CC=CC=C2CC1)O | N/A |

| InChI | InChI=1S/C12H14O2/c1-7(13)10-9(14)5-4-8-2-3-6-11(8)12(10)15/h2-3,6,15H,4-5H2,1H3 | N/A |

Spectral Data:

-

¹H NMR: Signals corresponding to the acetyl protons (a singlet around 2.5 ppm), aromatic protons, aliphatic protons of the tetralin ring, and a hydroxyl proton.

-

¹³C NMR: Resonances for the carbonyl carbon of the acetyl group (around 200 ppm), carbons of the aromatic ring, and aliphatic carbons of the tetralin ring.

-

IR Spectroscopy: A strong absorption band for the carbonyl group (C=O) around 1650-1700 cm⁻¹ and a broad band for the hydroxyl group (O-H) around 3200-3600 cm⁻¹.

-

Mass Spectrometry: A molecular ion peak corresponding to its molecular weight.

Synthesis

The synthesis of this compound can be approached through several established organic chemistry reactions. While a specific, detailed protocol for this exact isomer was not found in the literature, plausible synthetic routes can be designed based on the synthesis of related compounds and general synthetic methodologies. The most likely approaches involve the Friedel-Crafts acylation of a substituted tetralin or a Fries rearrangement of an appropriate acetate precursor.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

A viable route to synthesize the target compound is through the Friedel-Crafts acylation of 5,6,7,8-tetrahydronaphthalen-2-ol. The hydroxyl group is an ortho-, para-director, and the acylation is expected to occur at the position ortho to the hydroxyl group.

References

An In-depth Technical Guide on 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone and its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone, a tetralone derivative, belongs to a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive review of the existing literature on this compound and its analogs, focusing on its synthesis, potential anticancer and anti-inflammatory properties, and putative mechanisms of action. While specific quantitative data for the title compound is limited in publicly available literature, this guide consolidates information from closely related derivatives to provide a predictive overview of its therapeutic potential. The document details generalized experimental protocols for synthesis and biological evaluation and visualizes key signaling pathways potentially modulated by this class of compounds.

Introduction

The tetralone scaffold, a bicyclic aromatic ketone, serves as a privileged structure in the development of therapeutic agents. Its derivatives have shown a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The subject of this review, this compound, features a key hydroxyl group and an ethanone moiety on the tetrahydronaphthalene core, suggesting its potential for diverse biological interactions. This guide aims to provide a thorough analysis of the available scientific literature to aid researchers and drug development professionals in understanding the therapeutic promise of this compound.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported, its basic properties can be calculated or inferred from its structure.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₂ | Calculated |

| Molecular Weight | 190.24 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in organic solvents like DMSO, ethanol, and acetone | Inferred |

Synthesis

General Synthetic Approach: Friedel-Crafts Acylation

A common method for the synthesis of acetyl-tetralones involves the Friedel-Crafts acylation of a substituted tetralin.

Experimental Protocol (Hypothetical):

-

Starting Material: 3-Hydroxy-5,6,7,8-tetrahydronaphthalene.

-

Acylating Agent: Acetyl chloride or acetic anhydride.

-

Catalyst: A Lewis acid such as aluminum chloride (AlCl₃).

-

Solvent: A suitable inert solvent like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂).

-

Procedure:

-

The 3-Hydroxy-5,6,7,8-tetrahydronaphthalene is dissolved in the chosen solvent and cooled in an ice bath.

-

The Lewis acid catalyst is added portion-wise with stirring.

-

The acylating agent is then added dropwise, maintaining the low temperature.

-

The reaction mixture is stirred at room temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization: The structure of the final product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Activity

The literature strongly suggests that tetralone derivatives possess significant anticancer and anti-inflammatory properties. While specific data for the title compound is lacking, the following sections summarize the activities of closely related analogs.

Anticancer Activity

Derivatives of the tetralone scaffold have demonstrated cytotoxicity against a range of cancer cell lines. The mechanism is often attributed to the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Table of Anticancer Activity of Tetralone Derivatives:

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4-hydroxy-α-tetralone derivative 1b | MCF-7 (Breast) | Not specified, but showed binding affinity to TNF-α | [1] |

| Thiazoline-tetralin derivative 4a | MCF-7 (Breast) | >100 | [2] |

| Thiazoline-tetralin derivative 4k | MCF-7 (Breast) | 48.2±1.12 | [2] |

| Thiazoline-tetralin derivative 4a | A549 (Lung) | >100 | [2] |

| Thiazoline-tetralin derivative 4k | A549 (Lung) | 55.1±1.45 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: The test compound is dissolved in DMSO to prepare a stock solution, which is then serially diluted in culture medium to achieve the desired final concentrations. The cells are treated with these dilutions for 24-72 hours.

-

MTT Assay:

-

After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL).

-

The plate is incubated for another 2-4 hours at 37°C.

-

The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl).

-

-

Data Analysis: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[3]

Anti-inflammatory Activity

Hydroxytetralone derivatives have been reported to exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and enzymes.

Table of Anti-inflammatory Activity of Related Compounds:

| Assay | Compound/Derivative | IC₅₀ (µM) | Reference |

| DPPH Radical Scavenging | Indole-based caffeic acid amides | 50.98 - 136.8 | [4] |

| ABTS Radical Scavenging | Indole-based caffeic acid amides | 14.48 - 19.49 | [4] |

| TNF-α Binding | 4-hydroxy-α-tetralone derivative 1b | -6.7 kcal/mol (Binding Affinity) | [1] |

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, test compound solutions of various concentrations, and a positive control (e.g., ascorbic acid).

-

Procedure:

-

In a 96-well plate, a fixed volume of the DPPH solution is added to varying concentrations of the test compound.

-

The mixture is incubated in the dark at room temperature for 30 minutes.

-

-

Measurement: The absorbance of the solution is measured at 517 nm. The discoloration of the purple DPPH solution indicates radical scavenging activity.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value is determined from the dose-response curve.

Mechanism of Action & Signaling Pathways

The anticancer and anti-inflammatory effects of tetralone derivatives are believed to be mediated through the modulation of key cellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers and inflammatory diseases. Some natural compounds with structural similarities to tetralones have been shown to inhibit this pathway.

Caption: Putative inhibition of the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is frequently observed in cancer.

Caption: Potential modulation of the MAPK/ERK signaling pathway.

Structure-Activity Relationship (SAR) Insights

-

Hydroxyl Groups: The presence and position of hydroxyl groups on the aromatic ring are often crucial for biological activity. They can act as hydrogen bond donors, interacting with biological targets, and also contribute to the antioxidant properties of the molecule.[5]

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by the tetrahydronaphthalene core, can affect its membrane permeability and ability to reach intracellular targets.

-

Substituents on the Aromatic Ring: The nature and position of other substituents can significantly modulate the activity. Electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule and its binding affinity to target proteins.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel anticancer and anti-inflammatory agents. While direct biological data for this specific compound is sparse, the wealth of information on related tetralone derivatives strongly suggests its therapeutic potential. Future research should focus on:

-

Definitive Synthesis and Characterization: Establishing a robust and scalable synthetic route for the title compound and its analogs.

-

Comprehensive Biological Evaluation: Conducting in-depth in vitro and in vivo studies to determine its specific anticancer and anti-inflammatory efficacy and to elucidate its precise mechanism of action. This should include screening against a broad panel of cancer cell lines and testing in relevant animal models of inflammation and cancer.

-

Target Identification: Utilizing techniques such as proteomics and molecular docking to identify the specific cellular targets of this compound.

-

Lead Optimization: Synthesizing and evaluating a library of derivatives to establish a clear structure-activity relationship and to identify lead compounds with improved potency and pharmacokinetic properties.

This technical guide provides a foundational understanding of this compound and its potential as a therapeutic agent. It is intended to stimulate further research into this promising area of medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for the Purification of 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone is a synthetic organic compound with a tetralone core, a class of molecules that has garnered interest in medicinal chemistry. Derivatives of this scaffold have been investigated for a range of biological activities, including potential anticancer and anti-inflammatory properties.[1] The purity of this compound is critical for accurate biological evaluation and further drug development efforts. This document provides a detailed protocol for the purification of this compound from a crude synthetic mixture using standard laboratory techniques.

Purification Strategy Overview

The purification of this compound typically involves a two-step process following the initial synthesis and work-up. The primary method for separating the target compound from byproducts and unreacted starting materials is silica gel column chromatography. Subsequently, recrystallization can be employed to achieve a higher degree of purity. The choice of solvents is crucial for both techniques and should be optimized based on the specific impurity profile of the crude product.

Data Presentation: Purification Parameters

The following tables summarize typical parameters for the purification of this compound. These values should be considered as a starting point and may require optimization.

Table 1: Column Chromatography Parameters

| Parameter | Value/Description |

| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) |

| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane (e.g., 5% to 30%) or a mixture of Dichloromethane and Methanol (e.g., 1-5% Methanol) |

| Loading Technique | Dry loading with silica gel or direct liquid loading |

| Monitoring | Thin Layer Chromatography (TLC) with UV visualization |

Table 2: Recrystallization Solvents

| Solvent System | Rationale |

| Ethanol/Water | The compound is typically soluble in hot ethanol and less soluble in cold ethanol. Water can be added as an anti-solvent to induce crystallization. |

| Hexane/Ethyl Acetate | The compound has moderate solubility in hot ethyl acetate and low solubility in hexane. A mixture can be optimized for crystal formation upon cooling. |

| Toluene | For aromatic compounds, toluene can sometimes provide better crystal formation than aliphatic solvents. |

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol describes the purification of the crude product using flash column chromatography.

Materials:

-

Crude this compound

-

Silica Gel (60-120 mesh for gravity column, 230-400 mesh for flash chromatography)

-

Hexane (HPLC grade)

-

Ethyl Acetate (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Methanol (HPLC grade)

-

Glass column with stopcock

-

Collection tubes or flasks

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

UV lamp (254 nm)

Procedure:

-

TLC Analysis of Crude Mixture:

-

Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).

-

Spot the solution onto a TLC plate.

-

Develop the TLC plate using various solvent systems (e.g., 10%, 20%, 30% ethyl acetate in hexane) to determine the optimal eluent for separation. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound.

-

-

Column Packing:

-

Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).

-

Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed.

-

Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.

-

-

Sample Loading:

-

Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

-

Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluent and carefully pipette it onto the top of the column.

-

-

Elution:

-

Begin elution with the least polar solvent system determined from the TLC analysis.

-

Gradually increase the polarity of the eluent (e.g., from 5% to 30% ethyl acetate in hexane) to elute the compounds from the column.

-

Collect fractions in separate tubes or flasks.

-

-

Fraction Analysis:

-

Monitor the collected fractions by TLC.

-

Combine the fractions containing the pure product.

-

-

Solvent Removal:

-

Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

-

Protocol 2: Purification by Recrystallization

This protocol is for further purifying the product obtained from column chromatography.

Materials:

-

Purified this compound

-

Ethanol

-

Deionized Water

-

Hexane

-

Ethyl Acetate

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Solvent Selection:

-

Based on small-scale tests, select a suitable solvent or solvent pair for recrystallization (e.g., ethanol/water or ethyl acetate/hexane).

-

-

Dissolution:

-

Place the compound in an Erlenmeyer flask.

-

Add a minimal amount of the hot primary solvent (e.g., ethanol or ethyl acetate) until the solid dissolves completely.

-

-

Hot Filtration (Optional):

-

If there are any insoluble impurities, perform a hot gravity filtration to remove them.

-

-

Crystallization:

-

Allow the solution to cool slowly to room temperature.

-

If using a solvent pair, add the anti-solvent (e.g., water or hexane) dropwise to the warm solution until it becomes slightly turbid, then allow it to cool.

-

Further cooling in an ice bath can promote crystal formation.

-

-

Crystal Collection:

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

-

Drying:

-

Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

-

Mandatory Visualization

Caption: General workflow for the purification of a synthesized organic compound.

References

Application Note: NMR Spectroscopic Characterization of 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the structural elucidation of "1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone" using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are outlined. Predicted ¹H and ¹³C NMR data, based on analogous structures, are presented in tabular format to serve as a reference for experimental verification. Furthermore, this note includes graphical representations of the experimental workflow and key expected 2D NMR correlations to aid in the unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift values for structurally similar compounds, including 5,6,7,8-tetrahydronaphthalen-2-ol and various acetylated phenolic compounds. The use of a non-polar deuterated solvent, such as chloroform-d (CDCl₃), is assumed for these predictions. Actual experimental values may vary based on solvent and concentration.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-1' (OH) | ~12.0 | singlet | 1H | - |

| H-4 | 7.45 | singlet | 1H | - |

| H-1 | 6.85 | singlet | 1H | - |

| H-5, H-8 | 2.75 | multiplet | 4H | - |

| H-6, H-7 | 1.80 | multiplet | 4H | - |

| H-2' (CH₃) | 2.60 | singlet | 3H | - |

Table 2: Predicted ¹³C NMR and DEPT Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 |

| C-2' (C=O) | 204.0 | C |

| C-3 | 160.0 | C |

| C-4a | 138.0 | C |

| C-8a | 130.0 | C |

| C-4 | 125.0 | CH |

| C-2 | 118.0 | C |

| C-1 | 115.0 | CH |

| C-5 | 29.0 | CH₂ |

| C-8 | 28.5 | CH₂ |

| C-1' (CH₃) | 26.0 | CH₃ |

| C-6 | 23.0 | CH₂ |

| C-7 | 22.5 | CH₂ |

Experimental Protocols

Detailed methodologies for the acquisition of a full suite of NMR spectra are provided below. These protocols are designed for a standard 500 MHz NMR spectrometer.

1. Sample Preparation

-

Weigh approximately 10-20 mg of "this compound".

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

2. Instrumentation

-

Spectrometer: 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

-

Software: Standard spectrometer software for data acquisition and processing (e.g., TopSpin, VnmrJ).

3. ¹H NMR Spectroscopy

-

Experiment: Standard 1D proton experiment.

-

Pulse Program: zg30

-

Number of Scans: 16

-

Spectral Width: 16 ppm

-

Acquisition Time: 4 seconds

-

Relaxation Delay: 2 seconds

-

Processing: Fourier transform, phase correction, and baseline correction. The spectrum should be referenced to the TMS signal at 0.00 ppm.

4. ¹³C{¹H} NMR Spectroscopy

-

Experiment: Proton-decoupled 1D carbon experiment.

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Spectral Width: 240 ppm

-

Acquisition Time: 1.5 seconds

-

Relaxation Delay: 2 seconds

-

Processing: Fourier transform with a line broadening of 1 Hz, phase correction, and baseline correction. The spectrum should be referenced to the CDCl₃ solvent peak at 77.16 ppm.

5. DEPT-135 Spectroscopy

-

Experiment: Distortionless Enhancement by Polarization Transfer.

-

Pulse Program: dept135

-

Number of Scans: 256

-

Spectral Width: 240 ppm

-

Relaxation Delay: 2 seconds

-

Processing: Standard Fourier transform and phasing. This experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.

6. COSY (Correlation Spectroscopy)

-

Experiment: 2D Homonuclear Correlation Spectroscopy.

-

Pulse Program: cosygpqf

-

Number of Scans: 4 per increment

-

Increments: 256

-

Spectral Width: 16 ppm in both dimensions

-

Processing: Sine-bell window function followed by 2D Fourier transform. Symmetrize the spectrum.

7. HSQC (Heteronuclear Single Quantum Coherence)

-

Experiment: 2D ¹H-¹³C one-bond correlation.

-

Pulse Program: hsqcedetgpsisp2.3

-

Number of Scans: 8 per increment

-

Increments: 256

-

Spectral Width: 16 ppm (¹H) and 240 ppm (¹³C)

-

Processing: Qsine window function in both dimensions followed by 2D Fourier transform.

8. HMBC (Heteronuclear Multiple Bond Correlation)

-

Experiment: 2D ¹H-¹³C long-range correlation.

-

Pulse Program: hmbcgpndqf

-

Number of Scans: 16 per increment

-

Increments: 256

-

Spectral Width: 16 ppm (¹H) and 240 ppm (¹³C)

-

Long-range coupling delay (D6): Optimized for 8 Hz.

-

Processing: Sine-bell window function in both dimensions followed by 2D Fourier transform.

Visualizations

Caption: Key expected COSY and HMBC correlations.

Application Note: Mass Spectrometric Analysis of 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the analysis of 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone using mass spectrometry. The methodologies outlined are applicable for the identification, quantification, and structural elucidation of this and structurally related compounds. This note includes sample preparation, instrumentation parameters, and data analysis strategies.

Introduction

This compound is a bicyclic aromatic ketone with potential applications in pharmaceutical and chemical research. Its structure, featuring a tetralone backbone, is found in various biologically active molecules. Accurate and sensitive analytical methods are crucial for its characterization in complex matrices. Mass spectrometry, coupled with chromatographic separation, offers a powerful tool for this purpose. This application note details a generalized protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile and semi-volatile compounds.

Predicted Mass Spectral Fragmentation

While specific experimental mass spectral data for this compound is not widely available, its fragmentation pattern under electron ionization (EI) can be predicted based on the fragmentation of similar tetralone derivatives and general principles of mass spectrometry. The molecular weight of the compound (C12H14O2) is 190.24 g/mol .

Key predicted fragmentation pathways include:

-

Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the aromatic ring, or the bond between the carbonyl carbon and the methyl group. Loss of the methyl group (CH3•, 15 Da) would result in a fragment ion at m/z 175.

-

McLafferty Rearrangement: If sterically possible, this could lead to the loss of a neutral alkene.

-

Cleavage of the Tetralin Ring: Retro-Diels-Alder (rDA) reactions in the saturated ring can lead to characteristic fragment ions.

-

Loss of CO: A common fragmentation for ketones, leading to a fragment ion at m/z 162.

Experimental Protocol: GC-MS Analysis

This protocol provides a starting point for method development. Optimization may be required based on the specific instrumentation and sample matrix.

3.1. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Working Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Extraction (from a biological matrix):

-

To 1 mL of sample (e.g., plasma, urine), add an internal standard.

-

Perform liquid-liquid extraction with a water-immiscible solvent like ethyl acetate or methyl tert-butyl ether.

-

Vortex and centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase or initial GC solvent.

-

3.2. Instrumentation

-

Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Mass Spectrometer: A single quadrupole or ion trap mass spectrometer with an electron ionization (EI) source.

3.3. GC-MS Parameters

| Parameter | Value |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless (or split, depending on concentration) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial: 100 °C, hold for 1 min |

| Ramp: 15 °C/min to 280 °C | |

| Hold: 5 min at 280 °C | |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Range | m/z 40-400 |

| Scan Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |

Data Presentation

Quantitative data should be summarized for clarity and easy comparison.

Table 1: Hypothetical Quantitative Analysis using GC-MS (SIM Mode)

| Analyte | Retention Time (min) | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Linear Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |

| This compound | 12.5 | 190 (M+) | 175 | 162 | 1 - 100 | 0.5 | 1.0 |

| Internal Standard | 10.2 | User Defined | User Defined | User Defined | - | - | - |

Table 2: Predicted Major Fragment Ions and Relative Abundances

| m/z | Predicted Fragment | Predicted Relative Abundance (%) |

| 190 | [M]+• | 40 |

| 175 | [M - CH3]+ | 100 (Base Peak) |

| 162 | [M - CO]+• | 30 |

| 147 | [M - CH3 - CO]+ | 25 |

| 118 | Retro-Diels-Alder Fragment | 20 |

Visualizations

Experimental Workflow Diagram

Caption: GC-MS experimental workflow.

Predicted Fragmentation Pathway Diagram

Caption: Predicted EI fragmentation pathway.

Conclusion

The methods described provide a robust framework for the mass spectrometric analysis of this compound. The predicted fragmentation patterns and the GC-MS protocol can be adapted for various research and development applications, including pharmacokinetic studies, metabolite identification, and quality control of synthesized compounds. Further studies are warranted to confirm the fragmentation pathways through high-resolution mass spectrometry and tandem MS experiments.

Application Notes and Protocols for the Crystallization of 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone is an organic compound with the molecular formula C₁₂H₁₄O₂ and a molecular weight of approximately 190.24 g/mol .[1] Its structure features a tetrahydronaphthalene core with hydroxyl and ethanone functional groups, making it a subject of interest in medicinal chemistry for its potential biological activities, including anticancer and anti-inflammatory properties.[1] The purification of this compound is critical for its characterization and use in further research and development. Crystallization is a paramount technique for achieving high purity of solid compounds. This document provides detailed protocols for the crystallization of this compound based on general principles for aromatic ketones.

2. Physicochemical Properties

A summary of the key physicochemical properties of the target compound is provided in the table below. Understanding these properties is essential for the development of a successful crystallization protocol.

| Property | Value |

| Molecular Formula | C₁₂H₁₄O₂ |

| Molecular Weight | 190.24 g/mol [1] |

| Appearance | Expected to be a solid at room temperature |

| Key Functional Groups | Hydroxyl (-OH), Ketone (C=O) |

| Polarity | Moderately polar due to hydroxyl and ketone groups |

3. Crystallization Principles

The fundamental principle of crystallization is the differential solubility of the compound in a given solvent at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but will have a significantly higher solubility at an elevated temperature.[2] This allows for the dissolution of the compound in a hot solvent, followed by the formation of crystals as the solution cools and becomes supersaturated. Impurities, being present in smaller quantities, ideally remain in the solution.[2]

For compounds like this compound, which possesses a hydrogen bond donor (hydroxyl group), the choice of solvent can influence crystal packing and quality.[3]

4. Experimental Protocols

The following protocols outline methods for the crystallization of this compound.

4.1. Protocol 1: Single Solvent Recrystallization

This is the most common and straightforward crystallization method.

Materials:

-

Crude this compound

-

Selected solvent (e.g., Ethanol, Ethyl Acetate, or a mixture like Ethyl Acetate/Hexane)

-

Erlenmeyer flask

-

Heating source (hot plate with stirring)

-

Condenser (optional, to prevent solvent loss)

-

Buchner funnel and flask

-

Filter paper

-

Ice bath

-

Drying oven or desiccator

Procedure:

-

Solvent Selection: Begin by testing the solubility of a small amount of the crude compound in various solvents at room temperature and upon heating. A suitable solvent will show low solubility at room temperature and high solubility when heated.[2] Based on related compounds, an ethyl acetate/hexane mixture is a promising starting point.[4]

-

Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently with stirring. Continue to add small portions of the hot solvent until the compound just dissolves completely.

-

Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, the flask can be insulated. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[2]

-

Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

4.2. Protocol 2: Solvent-Antisolvent Crystallization

This method is useful when a single solvent that meets the ideal solubility criteria cannot be found.

Materials:

-

Crude this compound

-

A "good" solvent in which the compound is highly soluble

-

An "anti-solvent" in which the compound is poorly soluble, but which is miscible with the "good" solvent

-

Erlenmeyer flask

-

Burette or dropping funnel

-

Stirring apparatus

-

Filtration and drying equipment as in Protocol 1

Procedure:

-

Dissolution: Dissolve the crude compound in a minimum amount of the "good" solvent at room temperature.

-

Addition of Antisolvent: Slowly add the antisolvent dropwise to the stirred solution. Continue addition until the solution becomes slightly turbid, indicating the onset of precipitation.

-

Crystal Growth: If turbidity persists, add a drop or two of the "good" solvent to redissolve the precipitate. Allow the sealed container to stand undisturbed. The slow evaporation of the more volatile solvent or slow diffusion can lead to crystal growth. Alternatively, the turbid solution can be gently warmed until clear and then allowed to cool slowly.

-

Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1.

5. Data Presentation

The success of the crystallization process should be evaluated by measuring the yield and purity of the final product.

Table 1: Crystallization Solvent Screening (Qualitative)

| Solvent | Solubility at Room Temp. | Solubility at Boiling Point | Crystal Formation on Cooling |

| Water | Insoluble | Insoluble | - |

| Ethanol | Sparingly Soluble | Soluble | Yes |

| Ethyl Acetate | Soluble | Very Soluble | - |

| Hexane | Insoluble | Sparingly Soluble | - |

| EtOAc/Hexane (1:1) | Sparingly Soluble | Soluble | Yes |

Table 2: Quantitative Results of Crystallization

| Parameter | Value |

| Starting Mass of Crude Compound (g) | Enter Value |

| Crystallization Solvent System | e.g., Ethanol |

| Volume of Solvent Used (mL) | Enter Value |